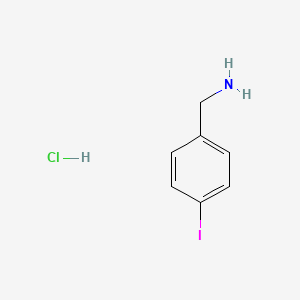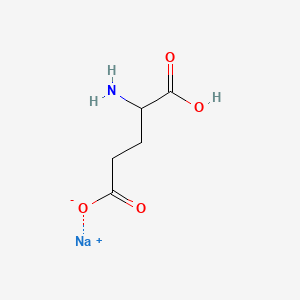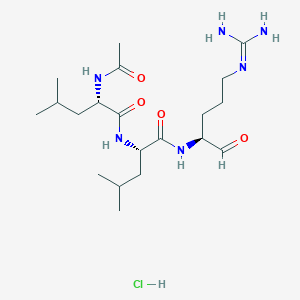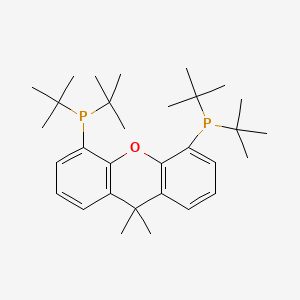
Fmoc-Glu-OH-15N
Overview
Description
Fmoc-Glu-OH-15N: (N- (9-Fluorenylmethoxycarbonyl)-L-glutamic acid-15N) is a stable isotope-labeled amino acid derivative. It is widely used in peptide synthesis and various scientific research applications due to its isotopic purity and functional group.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound is synthesized through the reaction of L-glutamic acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.
Purification: The resulting product is purified using techniques like recrystallization or column chromatography to achieve the desired isotopic purity.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves scaling up the chemical synthesis process, ensuring consistent quality and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the isotopic purity and overall quality of the final product.
Types of Reactions:
Peptide Bond Formation: this compound is commonly used in peptide synthesis, where it forms peptide bonds with other amino acids.
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Common Reagents and Conditions:
Fmoc-Cl: Used for the initial Fmoc protection of the amino group.
Piperidine: Used for deprotection of the Fmoc group.
Major Products Formed:
Peptides: The primary product of peptide synthesis using this compound is the desired peptide chain.
Deprotected Amino Acids: The deprotected form of this compound is used in subsequent peptide elongation steps.
Chemistry:
Peptide Synthesis: this compound is extensively used in the synthesis of peptides for research and pharmaceutical applications.
Isotopic Labeling: The 15N isotope is used in NMR spectroscopy to study protein structure and dynamics.
Biology:
Protein Studies: The labeled amino acid is used to study protein interactions and functions.
Metabolic Tracing: It helps in tracing metabolic pathways and understanding biochemical processes.
Medicine:
Drug Development: this compound is used in the development of peptide-based drugs.
Diagnostic Tools: It is used in the creation of diagnostic tools for various diseases.
Industry:
Biotechnology: The compound is used in biotechnological applications, including the production of therapeutic peptides.
Quality Control: It serves as a standard in quality control processes for peptide synthesis.
Mechanism:
Peptide Bond Formation: The carboxyl group of this compound reacts with the amino group of another amino acid, forming a peptide bond through a condensation reaction.
Deprotection: The Fmoc group is removed under basic conditions, allowing the amino group to react with other amino acids.
Molecular Targets and Pathways:
Proteins: The synthesized peptides can interact with various proteins, influencing biological processes.
Metabolic Pathways: The labeled amino acid can be incorporated into metabolic pathways, providing insights into biochemical processes.
Comparison with Similar Compounds
Fmoc-Gly-OH-15N: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Asp-OH-15N: Fmoc-protected aspartic acid, also used in peptide synthesis.
Fmoc-Ala-OH-15N: Fmoc-protected alanine, commonly used in peptide synthesis.
Uniqueness:
Isotopic Purity: Fmoc-Glu-OH-15N has a high isotopic purity of 98 atom % 15N, making it ideal for NMR studies.
Functional Group: The presence of the Fmoc group allows for selective deprotection and peptide bond formation.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c22-18(23)10-9-17(19(24)25)21-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,26)(H,22,23)(H,24,25)/t17-/m0/s1/i21+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPWHIXHJNNGLU-ZKBIZJTASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583964 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287484-34-8 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-1-tert-butyl-2-[(2R)-1-tert-butylphospholan-2-yl]phospholane](/img/structure/B1591364.png)












